Cas no 86-48-6 (1-hydroxynaphthalene-2-carboxylic acid)

1-hydroxynaphthalene-2-carboxylic acid structure
86-48-6 structure
상품 이름:1-hydroxynaphthalene-2-carboxylic acid
CAS 번호:86-48-6
MF:C11H8O3
메가와트:188.179423332214
MDL:MFCD00003960
CID:34378
PubChem ID:6844

1-hydroxynaphthalene-2-carboxylic acid 화학적 및 물리적 성질

이름 및 식별자

    • 1-Hydroxy-2-naphthoic acid
    • 1-Naphthol-2-carboxylic acid
    • 2-Naphthalenecarboxylic acid, 1-hydroxy-
    • 1-hydroxynaphthalene-2-carboxylic acid
    • 2-Hydroxy-1-naphthoic acid
    • 1-Hydroxy-2-naphthalenecarboxylic Acid
    • 2-Carboxy-1-naphthol
    • 2-Naphthoic acid, 1-hydroxy-
    • alpha-Hydroxynaphthoic acid
    • U8LZ3R07L8
    • SJJCQDRGABAVBB-UHFFFAOYSA-N
    • 1-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID
    • Xinafoic acid
    • CARBOXYNAPHTHOL
    • LDHA Inhibitor, 5
    • a-Hydroxynaph
    • bmse000689
    • 7-Naphthol-2-carboxaldehyde
    • hydroxynaphthalene-2-carboxylic acid
    • AKOS001080081
    • EN300-16632
    • 1-Hydroxy-2-naphthoic acid, >=97.0%
    • AC-13237
    • 86-48-6
    • NSC-3717
    • CHEBI:36108
    • EINECS 201-674-0
    • 1-oxidanylnaphthalene-2-carboxylic acid
    • CHEMBL229299
    • 1-Hydroxy-2-naphthoate
    • DTXSID5058937
    • FT-0607923
    • C03203
    • SCHEMBL25244
    • SY007524
    • CS-W016819
    • A841684
    • InChI=1/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14
    • NSC 3717
    • AI3-28524
    • s6364
    • BDBM50219487
    • UNII-U8LZ3R07L8
    • BBL027444
    • HMS1719F05
    • 1-Hydroxy-2-naphthoicacid
    • D70638
    • 1-Hydroxynaphthalenecarboxylic acid-(2)
    • H0796
    • STL373496
    • Q27104334
    • 1HN
    • BP-12641
    • HY-W016103
    • .alpha.-Hydroxynaphthoic acid
    • Z56347239
    • 1-hydroxy-2-naphthalene carboxylic acid
    • 1-hydroxynaphthalene-2-carboxylate
    • F2191-0001
    • NSC3717
    • FS-3779
    • Oprea1_291089
    • 1 -hydroxy-2-naphthoic acid
    • H0279
    • W-104066
    • 1-hydroxy-2-naphthoesyre
    • 1-HYDROXY-2-NAPHTHOIC ACID [MI]
    • MFCD00003960
    • 1-Hydroxy-2-naphthalenecarboxylic acid (ACI)
    • 2-Naphthoic acid, 1-hydroxy- (8CI)
    • 1-Hydroxy 2-naphthalic acid
    • H 0279
    • α-Hydroxy-β-naphthoic acid
    • NS00022846
    • 1-hydroxy-2-Naphthoic acid,98%
    • DB-056929
    • MDL: MFCD00003960
    • 인치: 1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)
    • InChIKey: SJJCQDRGABAVBB-UHFFFAOYSA-N
    • 미소: O=C(C1C(O)=C2C(C=CC=C2)=CC=1)O
    • BRN: 974438

계산된 속성

  • 정밀분자량: 188.04700
  • 동위원소 질량: 188.047
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 227
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 57.5
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3
  • 소수점 매개변수 계산 참조값(XlogP): 2.6

실험적 성질

  • 색과 성상: 흰색에서 빨간색 결정
  • 밀도: 1.2100 (rough estimate)
  • 융해점: 195°C(lit.)
  • 비등점: 283.17°C (rough estimate)
  • 플래시 포인트: 화씨 온도: 302°f
    섭씨: 150 ° c
  • 굴절률: 1.6310 (estimate)
  • 용해도: alcohol: freely soluble
  • 수용성: 뜨거운 물에 녹을 수 있다
  • PSA: 57.53000
  • LogP: 2.24360
  • 머크: 4834
  • 증기압: 0.0±0.9 mmHg at 25°C
  • 용해성: 에탄올, 에틸에테르, 벤젠, 트리클로로메탄과 알칼리성 용액에 녹고 뜨거운 물에 약간 녹으며 찬물에 거의 녹지 않는다.

1-hydroxynaphthalene-2-carboxylic acid 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S36-S37/39
  • 위험물 표지: Xi
  • 저장 조건:Store at room temperature
  • 위험 용어:R36/37/38
  • TSCA:Yes

1-hydroxynaphthalene-2-carboxylic acid 세관 데이터

  • 세관 번호:29182910
  • 세관 데이터:

    ?? ?? ??:

    2918290000

    개요:

    2918290000 기타 페놀기는 함유하고 있지만 기타 산소기는 함유하지 않은 카르복실산과 산무수 \ 아세틸할로겐 \ 과산화물과 과산화물 및 그 파생물.?? ??:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.?? ???:9.0%。??? ??:6.5%.????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    ?? ??:

    A.입국화물통관표
    B.출국화물통관서류

    검사 검역 범주:

    R, 수입 식품 위생 감독 검사
    S. 수출 식품 위생 감독 검사

    요약:

    HS: 2918290000 기타 페놀기능이 있지만 기타 산소기능이 없는 카르복실산 및 그 산무수화물, 할로겐화물, 과산화물, 과산화물 및 그 파생물세금환급률: 9.0% 감독관리조건: AB(공장진입화물검사증서, 출고화물검사증명서) 부가가치세: 17.0%??? ??:6.5% General tariff:30.0%

1-hydroxynaphthalene-2-carboxylic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB117294-100 g
1-Hydroxy-2-naphthoic acid, 98%; .
86-48-6 98%
100g
€83.40 2023-05-10
ChemScence
CS-W016819-1000g
1-Hydroxy-2-naphthoic acid
86-48-6 99.70%
1000g
$82.0 2021-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003936-500g
1-hydroxynaphthalene-2-carboxylic acid
86-48-6 98%
500g
¥675 2024-05-21
Key Organics Ltd
FS-3779-1MG
1-Hydroxy-2-naphthoic acid
86-48-6 >95%
1mg
£37.00 2025-02-09
eNovation Chemicals LLC
D277827-100g
1-Hydroxy-2-naphthoic acid
86-48-6 97%
100g
$200 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H62570-500g
1-Hydroxy-2-naphthoic acid
86-48-6 98%
500g
¥147.0 2023-09-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S30131-25g
1-Hydroxy-2-naphthoic acid
86-48-6 BR,98%
25g
¥28.00 2021-09-02
Life Chemicals
F2191-0001-5g
1-hydroxynaphthalene-2-carboxylic acid
86-48-6 95%
5g
$60.0 2023-09-06
TRC
H950850-25g
1-Hydroxy-2-naphthoic Acid
86-48-6
25g
$92.00 2023-05-18
TRC
H950850-50g
1-Hydroxy-2-naphthoic Acid
86-48-6
50g
$ 115.00 2023-09-07

1-hydroxynaphthalene-2-carboxylic acid 합성 방법

합성회로 1

반응 조건
참조
Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasma
Awad, Mohamed; Hammad, Mohamed A. ; Abdel-Megied, Ahmed M. ; Omar, Mahmoud A., Luminescence, 2018, 33(5), 913-918

합성회로 2

반응 조건
1.1 Solvents: Methanol ;  1 h, 30 °C; 30 °C → 22 °C; 2 h, 18 - 22 °C
참조
Improved process for the preparation of salmeterol xinafoate
, India, , ,

합성회로 3

반응 조건
참조
An improved process for the preparation of salmeterol xinafoate
, India, , ,

합성회로 4

반응 조건
1.1 Solvents: Isopropanol ;  rt → 70 °C; 8 h, 70 °C
참조
Synthesis route of salmeterol xinafoate
Jiang, Zhi-gan; Hua, Zheng-mao; Mai, Lu-gen; Yang, Li-ge, Huadong Shifan Daxue Xuebao, 2003, (3), 102-104

합성회로 5

반응 조건
참조
Phenethanolamine derivatives useful in the treatment of respiratory problems
, Federal Republic of Germany, , ,

합성회로 6

반응 조건
1.1 Solvents: Acetone ;  3 - 4 h, 25 - 35 °C
참조
Preparation of salmeterol and salts thereof
, India, , ,

합성회로 7

반응 조건
참조
Preparation of salmeterol and its application
, China, , ,

합성회로 8

반응 조건
참조
Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity
Reddy, Sahadeva; Rajan, S. T.; Parusuramudu; Reddy, Raghupathi; Chakravarthy, I. E., Pharma Chemica, 2016, 8(8), 28-35

합성회로 9

반응 조건
참조
Process for preparation of salmeterol
, India, , ,

합성회로 10

반응 조건
1.1 4 h, 1.2 - 1.4 atm, rt → 160 °C; 1 h, 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Carboxylation of naphthols with sodium ethyl carbonate
Suerbaev, Kh. A.; et al, Neftekhimiya, 2005, 45(5), 364-366

합성회로 11

반응 조건
1.1 Reagents: 2,2,2-Trifluoroethanol ,  Silver acetate Catalysts: Palladium diacetate ,  BOC-L-leucine Solvents: 1,2-Dichloroethane ;  5 min, 95 °C; 18 h, 95 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
참조
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Wang, Yang; et al, Angewandte Chemie, 2015, 54(7), 2255-2259

합성회로 12

반응 조건
1.1 Solvents: Carbon disulfide
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

합성회로 13

반응 조건
1.1 -
2.1 Reagents: Oxygen ;  1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
참조
Carboxylation of hydroxyarenes with metal alkyl carbonates
Suerbaev, Khakim A.; et al, Green Processing and Synthesis, 2015, 4(2), 91-96

합성회로 14

반응 조건
1.1 Reagents: Magnesium ,  Iodine ,  Dibromoethane ,  2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ;  5 h, reflux
1.2 Solvents: Tetrahydrofuran ;  13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성회로 15

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
2.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성회로 16

반응 조건
1.1 Reagents: Ethyl bromide ,  Magnesium Solvents: Diethyl ether
1.2 Solvents: Carbon disulfide
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

합성회로 17

반응 조건
1.1 Catalysts: Ethyl acetoacetate
참조
Studies on 1-hydroxy-2-naphthoic and 3-hydroxy-2-naphthoic acid hydrazides
Pant, U. C.; et al, Revue Roumaine de Chimie, 1979, 24(3), 471-82

합성회로 18

반응 조건
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  heated; overnight, reflux
1.2 Solvents: Benzene ;  1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성회로 19

반응 조건
1.1 Reagents: Oxygen Solvents: Water ;  rt → 37 °C; 24 h, pH 7, 1 atm, 37 °C
참조
Catalyst-free aerobic oxidation of aldehydes into acids in water under mild conditions
Zhang, Yue; et al, Green Chemistry, 2017, 19(23), 5708-5713

합성회로 20

반응 조건
1.1 Reagents: Oxygen ;  1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
참조
Carboxylation of hydroxyarenes with metal alkyl carbonates
Suerbaev, Khakim A.; et al, Green Processing and Synthesis, 2015, 4(2), 91-96

합성회로 21

반응 조건
1.1 Reagents: Triethylamine ,  Iron perchlorate hexahydrate Solvents: Methanol ;  rt; 4 h, rt
참조
Mimicking the Aromatic-Ring-Cleavage Activity of Gentisate-1,2-Dioxygenase by a Nonheme Iron Complex
Rahaman, Rubina; et al, Angewandte Chemie, 2016, 55(44), 13838-13842

합성회로 22

반응 조건
1.1 Reagents: Triethylaluminum Solvents: Diethyl ether ,  Hexane
2.1 Solvents: Carbon disulfide
2.2 Reagents: Ammonium chloride Solvents: Water
참조
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

합성회로 23

반응 조건
1.1 Solvents: Methyl ethyl ketone ;  rt
참조
Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene
, China, , ,

합성회로 24

반응 조건
1.1 Solvents: Acetone ;  40 min, 30 °C
참조
Preparation method of salmeterol xinafoate
, China, , ,

합성회로 25

반응 조건
1.1 Solvents: Methanol ;  25 - 30 °C; 3 h, 0 °C
참조
A method for preparing salmeterol hydroxynaphthoate
, China, , ,

합성회로 26

반응 조건
참조
Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases
, World Intellectual Property Organization, , ,

합성회로 27

반응 조건
1.1 Solvents: Acetone ;  30 min, 45 °C; 45 °C → 25 °C; 1 h, 25 °C
1.2 Solvents: tert-Butyl methyl ether ;  25 °C → 10 °C; 2 h, 10 °C
참조
Process for preparation of salmeterol
, World Intellectual Property Organization, , ,

합성회로 28

반응 조건
1.1 Reagents: Acetic acid Solvents: Water ;  3 h, 70 °C
1.2 Solvents: Ethyl acetate ;  16 h, rt
참조
Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment
, United States, , ,

합성회로 29

반응 조건
1.1 Solvents: Methanol ,  Ethyl acetate
참조
Preparation of salmeterol xinafolate
Anonymous, Research Disclosure, 2006, 506,

합성회로 30

반응 조건
1.1 Solvents: Ethanol ;  rt
참조
A new route for synthesis of salmeterol xinafoate
Wu, Xiaochun, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

합성회로 31

반응 조건
참조
Process for the preparation of crystalline salmeterol and its xinafoate salt
, World Intellectual Property Organization, , ,

합성회로 32

반응 조건
참조
Process for preparation of salmeterol xinafoate
, World Intellectual Property Organization, , ,

합성회로 33

반응 조건
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
1.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성회로 34

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
참조
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

합성회로 35

반응 조건
1.1 Solvents: Nitrobenzene
참조
The carboxylation of naphthols by Kolbe-Schmitt reaction in the homogeneous solution
Yamaguchi, Tatsuaki; et al, Nippon Kagaku Kaishi, 1989, (7), 1164-5

합성회로 36

반응 조건
1.1 Catalysts: Decarboxylase Solvents: Acetonitrile ,  Water ;  24 h, pH 8.5, 30 °C
참조
Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives
Wuensch, Christiane; et al, Organic Letters, 2012, 14(8), 1974-1977

합성회로 37

반응 조건
1.1 Solvents: Dimethylformamide
참조
An efficient carboxylation of 1-naphthols using magnesium methyl carbonate
Cate, Laurence A., Synthesis, 1983, (5), 385-6

합성회로 38

반응 조건
1.1 4 h, 1 atm → 1.1 atm, rt → 160 °C; 1 h, 1.1 - 1.2 atm, 160 °C; 160 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
참조
Carboxylation of hydroxy arenes by alkaline metal salts of ethylcarbonic acid
Shalmagambetov, K. M.; et al, Khimicheskaya Tekhnologiya (Moscow, 2011, 12(10), 598-603

합성회로 39

반응 조건
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  0 °C; overnight, rt
2.1 Reagents: 2,2,2-Trifluoroethanol ,  Silver acetate Catalysts: Palladium diacetate ,  BOC-L-leucine Solvents: 1,2-Dichloroethane ;  5 min, 95 °C; 18 h, 95 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
참조
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Wang, Yang; et al, Angewandte Chemie, 2015, 54(7), 2255-2259

합성회로 40

반응 조건
1.1 Solvents: 3-Methoxybutanol
참조
Process for preparation of aromatic carboxylic acids by carboxylation of aromatic compounds in alkoxyalkanols as solvents
, European Patent Organization, , ,

합성회로 41

반응 조건
참조
1-Hydroxy-2-naphthoic acid
, Romania, , ,

합성회로 42

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Potassium bicarbonate Solvents: Water
참조
Synthesis of menadione
Rao, A. V. Rama; et al, Indian Journal of Chemistry, 1985, (3), 233-5

1-hydroxynaphthalene-2-carboxylic acid Raw materials

1-hydroxynaphthalene-2-carboxylic acid Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-48-6)1-Hydroxy-2-naphthoic acid
sfd14304
순결:99.9%
재다:200kg
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-48-6)1-Hydroxy-2-naphthoic acid
2462624
순결:98%
재다:Company Customization
가격 ($):문의